3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-isobutylbenzamide
Overview
Description
The compound “3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-isobutylbenzamide” is a complex organic molecule. It contains an isoindole group, which is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring . The compound also contains an acetyl group and an isobutyl group.
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. The “1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl” part of the name indicates the presence of an isoindole ring with two carbonyl (C=O) groups at the 1 and 3 positions . The “acetyl” part indicates the presence of a COCH3 group, and the “N-isobutyl” part indicates the presence of an isobutyl group attached to a nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the isoindole ring, acetyl group, and isobutyl group could potentially allow for a variety of reactions to occur . For example, the carbonyl groups in the isoindole ring could potentially undergo nucleophilic addition reactions, while the acetyl group could potentially undergo nucleophilic acyl substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the isoindole ring could potentially influence its aromaticity and stability . The acetyl and isobutyl groups could potentially influence its solubility and reactivity .Safety and Hazards
As with any chemical compound, handling “3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-isobutylbenzamide” should be done with caution. It’s important to use appropriate personal protective equipment and follow safe laboratory practices . Specific safety and hazard information would depend on the properties of the compound, such as its toxicity, flammability, and reactivity .
Future Directions
The future directions for research on this compound could potentially include further studies on its synthesis, properties, and potential applications . For example, it could be interesting to explore new synthetic routes for its production, or to investigate its potential uses in fields like medicinal chemistry or materials science .
Properties
IUPAC Name |
3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-N-(2-methylpropyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13(2)11-22-19(26)14-6-5-7-15(10-14)23-18(25)12-24-20(27)16-8-3-4-9-17(16)21(24)28/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOGJNKOQVZSJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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